REACTION_SMILES
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[Br:14][Br:15].[CH3:16][C:17](=[O:18])[OH:19].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH3:13])[c:7]([NH:9][C:10]([CH3:11])=[O:12])[cH:8]1>>[CH3:1][O:2][c:3]1[c:4]([Br:14])[cH:5][c:6]([CH3:13])[c:7]([NH:9][C:10]([CH3:11])=[O:12])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C)c(NC(C)=O)c1
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Name
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Type
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product
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Smiles
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COc1cc(NC(C)=O)c(C)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |